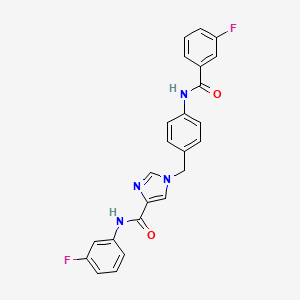

1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N4O2/c25-18-4-1-3-17(11-18)23(31)28-20-9-7-16(8-10-20)13-30-14-22(27-15-30)24(32)29-21-6-2-5-19(26)12-21/h1-12,14-15H,13H2,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLXISBILDQKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-fluorobenzamide and 3-fluorophenylamine. These intermediates are then subjected to a series of reactions, including amide bond formation, benzylation, and imidazole ring construction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different biological activities.

Substitution: The fluorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with distinct properties.

Scientific Research Applications

1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound may be used to investigate the effects of fluorinated aromatic rings on biological activity. It can serve as a model compound for studying enzyme interactions and receptor binding.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its activity against various diseases, including cancer and infectious diseases.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and imidazole core allow it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences and similarities between the target compound and its analogs, based on substituents, molecular weight, and synthetic approaches:

Key Observations:

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve binding precision compared to bulkier chlorine substituents .

- Methoxy Groups : While enhancing water solubility (e.g., ), methoxy groups can reduce blood-brain barrier penetration, making the target compound’s fluorinated design more suited for CNS targets.

- Trifluoromethyl Groups : Analog 26 and FerroLOXIN-2 demonstrate that trifluoromethyl groups enhance stability and binding to hydrophobic pockets, though they may increase molecular weight and synthetic complexity.

Synthetic Approaches :

- Imidazole carboxamides are typically synthesized via condensation reactions between activated carboxylic acids (e.g., acyl chlorides) and amines. For example, Analog 26 was prepared by reacting 4-(trifluoromethyl)benzoyl chloride with a preformed imidazole-2-amine intermediate .

- The target compound likely follows a similar route, involving sequential benzamidation and carboxamide coupling steps, as seen in ’s synthesis of 2-(3-fluorophenyl)-1H-benzimidazole derivatives .

Pharmacological Implications

- Anticancer Activity : FerroLOXIN-2 and Analog 26 target ferroptosis pathways, indicating that fluorinated imidazole-carboxamides may inhibit lipid peroxidation .

- Neurological Targets : Fluorinated aromatic systems (e.g., 3-fluorophenyl) are common in ligands for metabotropic glutamate receptors (mGluRs) and other CNS targets .

Biological Activity

1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a synthetic compound notable for its complex structure, which includes an imidazole ring and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase modulator involved in various signaling pathways related to cell growth and cancer progression.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 414.4 g/mol. The presence of fluorine atoms in its structure is significant as they can enhance biological activity and solubility properties.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 414.4 g/mol |

| Key Functional Groups | Imidazole, Carboxamide |

| Fluorine Substituents | 3-Fluorobenzamido, 3-Fluorophenyl |

Research indicates that compounds with similar structures often exhibit promise in treating conditions such as cancer due to their ability to inhibit specific protein kinases. These kinases play crucial roles in signal transduction pathways that regulate cell proliferation and survival. The binding affinity of this compound to these kinases is an area of active investigation.

Biological Activity and Therapeutic Potential

This compound has been studied for its biological activity, particularly in the context of cancer therapeutics. Its role as a kinase inhibitor suggests it may be effective against various malignancies.

Case Studies and Research Findings

- Kinase Modulation : Studies have shown that this compound can effectively modulate kinase activity, which is critical for developing targeted cancer therapies. For example, research involving similar imidazole derivatives has demonstrated their efficacy in inhibiting tumor growth in preclinical models.

- Metabolic Stability : The compound's metabolic stability has been evaluated using human liver microsomes (HLMs), indicating that modifications in the fluorine substituents can significantly impact the metabolic degradation pathways, enhancing its therapeutic viability.

Comparison with Related Compounds

Several compounds share structural similarities with this compound. These comparisons help elucidate the structure-activity relationship (SAR) critical for optimizing drug design.

| Compound Name | Key Features |

|---|---|

| 1-(4-(2-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide | Similar imidazole core; different fluorine position |

| 1-(4-bromobenzamido)-N-pyridin-2-yl-1H-imidazole-4-carboxamide | Bromine substitution; pyridine instead of phenyl |

| N-(3-fluorophenyl)-2-methyl-N'-phenylimidazole-4-carboxamide | Methyl substitution; different phenyl arrangement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.